molecular formula C21H20O11 B1240220 Cimicifugic acid A CAS No. 205114-65-4

Cimicifugic acid A

Cat. No.: B1240220
CAS No.: 205114-65-4
M. Wt: 448.4 g/mol
InChI Key: LIJMMUDJSMCVDJ-ZHBFVYIWSA-N
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Description

Cimicifugic acid A is a natural product found in Actaea simplex, Actaea japonica, and other organisms with data available.

Scientific Research Applications

1. Bioactive Component in Traditional Medicine

Cimicifugic acid A, found in various Actaea and Petasites species, is a significant bioactive component in traditional medicine. Its chemical structure and potential as a therapeutic tool have been extensively studied. This hydroxycinnamic acid ester is gaining attention for its anti-inflammatory, antiviral, cytotoxic, and vasoactive effects, influenced by structural features like the position of the hydroxyl group and the introduction of an electron-donating moiety (Jahn & Petersen, 2021).

2. Inhibitory Activity on Hyaluronidase

Research on Cimicifuga simplex and Cimicifuga japonica revealed that this compound possesses potent hyaluronidase inhibitory activities. This is significant in the context of its therapeutic potential, particularly in comparison to rosmarinic acid (Iwanaga et al., 2010).

3. Antioxidant Activities

Studies on Actaea racemosa (black cohosh) have isolated this compound among other compounds, noting its antioxidant activities. This was demonstrated in assays like the 1,1-diphenyl-2-picrylhydrazyl (DPPH) free-radical assay. These findings suggest a role for this compound in combating oxidative stress in biological systems (Nuntanakorn et al., 2006).

4. Neutrophil Elastase Inhibition

This compound, derived from Cimicifuga racemosa, has been identified as an inhibitor of neutrophil elastase, an enzyme involved in inflammatory responses. This points to its potential in anti-inflammatory therapies (Löser et al., 2000).

5. Protective Effects in Respiratory Infections

Cimicifugae Rhizoma, containing this compound, has shown protective effects in models of respiratory system infection. Its anti-inflammatory capacity was confirmed through the inhibition of NF-κB and reduction of cytokines in cell models. This positions this compound as a candidate for complementary therapy in respiratory infections (Wang et al., 2017).

Properties

CAS No.

205114-65-4

Molecular Formula

C21H20O11

Molecular Weight

448.4 g/mol

IUPAC Name

(2R,3S)-2-[(3,4-dihydroxyphenyl)methyl]-2-hydroxy-3-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxybutanedioic acid

InChI

InChI=1S/C21H20O11/c1-31-16-9-11(2-6-14(16)23)4-7-17(25)32-18(19(26)27)21(30,20(28)29)10-12-3-5-13(22)15(24)8-12/h2-9,18,22-24,30H,10H2,1H3,(H,26,27)(H,28,29)/b7-4+/t18-,21-/m1/s1

InChI Key

LIJMMUDJSMCVDJ-ZHBFVYIWSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C(=O)O[C@H](C(=O)O)[C@](CC2=CC(=C(C=C2)O)O)(C(=O)O)O)O

SMILES

COC1=C(C=CC(=C1)C=CC(=O)OC(C(=O)O)C(CC2=CC(=C(C=C2)O)O)(C(=O)O)O)O

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)OC(C(=O)O)C(CC2=CC(=C(C=C2)O)O)(C(=O)O)O)O

Synonyms

cimicifugic acid
cimicifugic acid A
cimicifugic acid B
cimicifugic acid C
cimicifugic acid D
cimicifugic acid Gst
cimicifugic aicd E

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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